molecular formula C25H21N3O2S3 B2391307 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 468763-64-6

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide

Cat. No.: B2391307
CAS No.: 468763-64-6
M. Wt: 491.64
InChI Key: JCMFLNQQNJLGPD-LBNBPBRMSA-N
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Description

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone core, a phenylthiazole moiety, and an allylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Allylidene Group: The allylidene group is introduced via a Knoevenagel condensation reaction between the thiazolidinone core and an appropriate aldehyde.

    Coupling with Phenylthiazole: The final step involves the coupling of the intermediate product with a phenylthiazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or acylated phenylthiazole derivatives.

Scientific Research Applications

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. For example, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating insulin and leptin signaling pathways . This inhibition can lead to improved glucose homeostasis and reduced adiposity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is unique due to its combination of a thiazolidinone core, phenylthiazole moiety, and allylidene group, which collectively contribute to its diverse chemical reactivity and potential biological activities. This structural uniqueness allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological effects.

Properties

IUPAC Name

3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S3/c1-17(14-18-8-4-2-5-9-18)15-21-23(30)28(25(31)33-21)13-12-22(29)27-24-26-20(16-32-24)19-10-6-3-7-11-19/h2-11,14-16H,12-13H2,1H3,(H,26,27,29)/b17-14+,21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFLNQQNJLGPD-LBNBPBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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